molecular formula C2H5O5P B1214568 Acetylphosphate CAS No. 590-54-5

Acetylphosphate

Cat. No.: B1214568
CAS No.: 590-54-5
M. Wt: 140.03 g/mol
InChI Key: LIPOUNRJVLNBCD-UHFFFAOYSA-N
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Description

Acetylphosphate is a chemical compound that serves as a mixed anhydride of acetic acid and phosphoric acid. It is known for its role as a high-energy phosphate ester and is involved in various biochemical processes. This compound is considered a primordial energy currency and has been proposed to catalyze reactions analogous to those driven by adenosine triphosphate (ATP) in modern metabolism .

Mechanism of Action

Acetylphosphate exerts its effects primarily through its ability to donate phosphate and acetyl groups. In phosphorylation reactions, this compound transfers its phosphate group to substrates such as ADP, forming ATP. This process is facilitated by metal ions like ferric iron, which catalyze the reaction . In acetylation reactions, this compound donates its acetyl group to amino groups on proteins, leading to post-translational modifications that can alter protein function and stability .

Safety and Hazards

AcP is fatal if swallowed or in contact with skin . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to wash skin thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylphosphate can be synthesized through the reaction of inorganic phosphate with acetic anhydride in an aqueous solution. This method is straightforward and utilizes readily available and inexpensive reagents . The reaction conditions typically involve ambient temperature and pressure, making it a convenient process for laboratory synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the simplicity of its synthesis suggests that similar aqueous reactions could be scaled up for industrial applications. The use of recombinant lysates of Escherichia coli has also been explored for multi-enzymatic cascades, which could potentially be adapted for the production of this compound .

Comparison with Similar Compounds

Acetylphosphate is unique among phosphorylating agents due to its dual role as both a phosphate and acetyl donor. Similar compounds include:

This compound’s stability and reactivity make it a versatile compound in both prebiotic chemistry and modern biochemical applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

phosphono acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5O5P/c1-2(3)7-8(4,5)6/h1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPOUNRJVLNBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207738
Record name Acetyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetylphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

590-54-5
Record name Acetyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYLPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54979W5TJB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acetylphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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